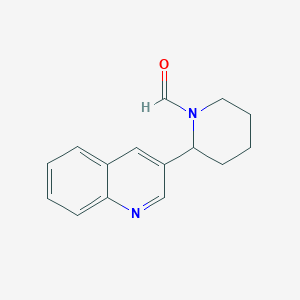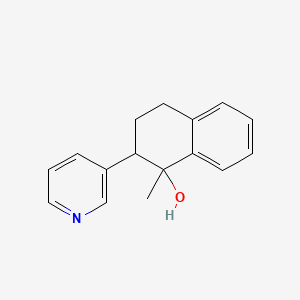![molecular formula C12H9N3O3 B11870036 [(2-Methyl-5-nitroquinolin-8-yl)oxy]acetonitrile CAS No. 88757-93-1](/img/structure/B11870036.png)
[(2-Methyl-5-nitroquinolin-8-yl)oxy]acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2-Methyl-5-nitroquinolin-8-yl)oxy]acetonitrile is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The compound’s structure includes a quinoline moiety substituted with a methyl group at the 2-position, a nitro group at the 5-position, and an oxyacetonitrile group at the 8-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Methyl-5-nitroquinolin-8-yl)oxy]acetonitrile typically involves the following steps:
Methylation: The methyl group at the 2-position can be introduced via methylation reactions using methyl iodide and a base such as potassium carbonate.
Oxyacetonitrile Introduction: The oxyacetonitrile group can be introduced through nucleophilic substitution reactions involving the corresponding halogenated acetonitrile and the quinoline derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration, methylation, and nucleophilic substitution reactions. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions
[(2-Methyl-5-nitroquinolin-8-yl)oxy]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the positions ortho and para to the nitro group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
[(2-Methyl-5-nitroquinolin-8-yl)oxy]acetonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and dyes.
作用机制
The mechanism of action of [(2-Methyl-5-nitroquinolin-8-yl)oxy]acetonitrile involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The quinoline moiety can intercalate with DNA, inhibiting DNA synthesis and function.
相似化合物的比较
[(2-Methyl-5-nitroquinolin-8-yl)oxy]acetonitrile can be compared with other quinoline derivatives such as:
[(2-Methylquinolin-8-yl)oxy]acetonitrile: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
[(5-Nitroquinolin-8-yl)oxy]acetonitrile: Lacks the methyl group, which can affect its steric and electronic properties.
[(2-Methyl-5-nitroquinolin-8-yl)oxy]acetohydrazide: Contains a hydrazide group instead of the acetonitrile group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
属性
CAS 编号 |
88757-93-1 |
|---|---|
分子式 |
C12H9N3O3 |
分子量 |
243.22 g/mol |
IUPAC 名称 |
2-(2-methyl-5-nitroquinolin-8-yl)oxyacetonitrile |
InChI |
InChI=1S/C12H9N3O3/c1-8-2-3-9-10(15(16)17)4-5-11(12(9)14-8)18-7-6-13/h2-5H,7H2,1H3 |
InChI 键 |
LOKKMXKBZRDFML-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=CC(=C2C=C1)[N+](=O)[O-])OCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[(Naphthalen-1-yl)methyl]cyclohexan-1-one](/img/structure/B11869971.png)

![tert-Butyl (1-aminospiro[2.5]octan-6-yl)carbamate](/img/structure/B11869976.png)

![6-Chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl acetate](/img/structure/B11869985.png)
![6-(Tertbutoxycarbonylamino)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11869991.png)




